molecular formula C10H12BF3KNO B7972510 Potassium (4-butanamidophenyl)trifluoroboranuide

Potassium (4-butanamidophenyl)trifluoroboranuide

Cat. No.: B7972510
M. Wt: 269.11 g/mol
InChI Key: QVSNOOWDNZKDSE-UHFFFAOYSA-N
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Description

Potassium (4-butanamidophenyl)trifluoroboranuide is a chemical compound with the molecular formula C10H12BF3NO.K. It is a potassium salt of a trifluoroborate derivative of 4-butanamidophenyl. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (4-butanamidophenyl)trifluoroboranuide typically involves the reaction of 4-butanamidophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions: Potassium (4-butanamidophenyl)trifluoroboranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Potassium (4-butanamidophenyl)trifluoroboranuide has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Potassium (4-butanamidophenyl)trifluoroboranuide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in electron transfer processes, affecting the overall chemical reactions.

Comparison with Similar Compounds

Potassium (4-butanamidophenyl)trifluoroboranuide is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:

  • Potassium (3-butanamidophenyl)trifluoroboranuide

  • Potassium (2-butanamidophenyl)trifluoroboranuide

  • Potassium (4-butanamidophenyl)borate

These compounds differ in the position of the amide group on the phenyl ring, which affects their reactivity and applications.

Properties

IUPAC Name

potassium;[4-(butanoylamino)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-2-3-10(16)15-9-6-4-8(5-7-9)11(12,13)14;/h4-7H,2-3H2,1H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSNOOWDNZKDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)CCC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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